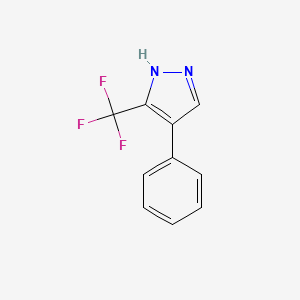

4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-8(6-14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEWNBPXLKAGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenyl 3 Trifluoromethyl 1h Pyrazole and Its Analogs

Classical and Modern Cyclocondensation Approaches

Cyclocondensation reactions represent the cornerstone of pyrazole (B372694) synthesis, traditionally involving the reaction of a 1,3-dielectrophile with a hydrazine (B178648) derivative. These methods have evolved to include a wider range of substrates and reaction conditions, enhancing their versatility and efficiency.

Knorr-Type Reactions with 1,3-Diketones and Hydrazines

The Knorr pyrazole synthesis, first reported in 1883, is a foundational method for constructing the pyrazole ring. drugfuture.com It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. drugfuture.comjk-sci.com In the context of synthesizing trifluoromethyl-substituted pyrazoles, fluorinated 1,3-diketones are key starting materials. The reaction of these diketones with various hydrazines can lead to the formation of two regioisomeric pyrazoles, a challenge that often requires careful control of reaction conditions to achieve selectivity. mdpi.comresearchgate.net

A kinetic study of the Knorr synthesis involving trifluoromethyl-substituted diketones and arylhydrazines found the reaction to be first order in both reactants at a pH above 1.6. rsc.org The generally accepted rate-determining step under neutral pH conditions is the dehydration of a hydroxylpyrazolidine intermediate. rsc.org

An example of a Knorr-type reaction for the synthesis of a trifluoromethylated pyrazole analog is the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. This reaction yields 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | Acid/Base | drugfuture.comjk-sci.com |

| Trifluoromethyl-substituted 1,3-diketone | Arylhydrazine | Trifluoromethyl-substituted pyrazole | - | rsc.org |

| 2-Acetyl-1,3-indanedione | 4-Trifluoromethylphenylhydrazine | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acid | mdpi.comresearchgate.net |

Reactions Involving Vinyl Ketones and α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated carbonyl compounds with hydrazines provides an alternative and versatile route to pyrazoles. nih.govbeilstein-journals.orgbohrium.comresearchgate.net This approach often proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent aromatization to the pyrazole ring. nih.govbeilstein-journals.org The use of α,β-unsaturated ketones can overcome some of the regioselectivity limitations observed with unsymmetrical 1,3-dicarbonyls. beilstein-journals.org

When vinyl ketones possessing a suitable leaving group are employed, they react with hydrazine derivatives to form pyrazolines, which then eliminate the leaving group to generate the aromatic pyrazole. mdpi.com In cases where no leaving group is present, the initially formed pyrazoline requires an oxidation step to yield the final pyrazole product. mdpi.com The Michael addition and subsequent cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds is a standard method for synthesizing pyrazolines, which can be readily oxidized to pyrazoles. nih.govbeilstein-journals.org If a good leaving group, such as in tosylhydrazine, is part of the hydrazine reagent, elimination occurs directly to afford the aromatic pyrazole. nih.govbeilstein-journals.org

A (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones leads to the formation of trans-configured 5-acyl-pyrazolines in a highly regio- and diastereoselective manner. nih.gov These intermediates can then be aromatized to the corresponding trifluoromethylated pyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Feature | Reference |

| α,β-Unsaturated Carbonyl Compound | Hydrazine | Pyrazoline | Pyrazole | Requires oxidation for aromatization | mdpi.com |

| Vinyl Ketone with Leaving Group | Hydrazine | Pyrazoline | Pyrazole | Aromatization via elimination | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | 1-Acylpyrazoline | Pyrazole | Overcomes regioselectivity issues | beilstein-journals.org |

| Enone | Trifluoroacetonitrile Imine | 5-Acyl-pyrazoline | Trifluoromethylated Pyrazole | (3+2)-cycloaddition | nih.gov |

Catalytic and Multicomponent Reactions

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic and multicomponent reactions. These strategies offer significant advantages in terms of reduced reaction steps, milder conditions, and the ability to generate molecular diversity.

Copper-Catalyzed Transformations

Copper catalysis has emerged as a powerful tool for the synthesis of pyrazole derivatives, including those bearing a trifluoromethyl group. nih.govresearchgate.netfao.orgnih.gov Copper-catalyzed methods often exhibit high efficiency and can be performed under mild, acid-free conditions. organic-chemistry.org For instance, an efficient copper-catalyzed condensation reaction has been developed for pyrazole synthesis that proceeds at room temperature with short reaction times. organic-chemistry.org

In the context of trifluoromethylated pyrazoles, a copper-mediated method for the synthesis of 4-(trifluoromethyl)pyrazoles has been reported. nih.gov Another approach involves a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives. fao.org Furthermore, copper catalysis can be employed to couple arylboronic acids with Boc-protected diimide, forming a hydrazine precursor in situ. nih.govbeilstein-journals.org This is followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to yield N-arylpyrazoles. nih.govbeilstein-journals.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Copper | Various substrates | Pyrazoles | Mild, acid-free conditions, room temperature | organic-chemistry.org |

| Copper | α,β-alkynic hydrazones | 4-(Trifluoromethyl)pyrazoles | Electrophilic cyclization | nih.gov |

| Copper(I) triflate | 2-Bromo-3,3,3-trifluoropropene, N-arylsydnone | 4-Trifluoromethyl pyrazoles | Cycloaddition | fao.org |

| Copper | Arylboronic acid, Boc-protected diimide, 1,3-dicarbonyl | N-Arylpyrazoles | One-pot, in situ hydrazine formation | nih.govbeilstein-journals.org |

Iron-Catalyzed Cyclizations

Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysts for pyrazole synthesis. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles has been developed from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.orgresearchgate.net This method demonstrates good practicality and a broad substrate scope. researchgate.net Another iron-catalyzed approach involves the cyclization of hydrazones and 1,2-diols in the presence of ferric nitrate (B79036) under neat and ligand-free conditions. researchgate.net More recently, an iron(II)-catalyzed cascade reaction for the synthesis of nitrated dihydropyrazoles has been reported, involving nitrification and C-H activation/cyclization. acs.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-Substituted Pyrazoles | Regioselective | organic-chemistry.orgresearchgate.net |

| Ferric nitrate | Hydrazones, 1,2-Diols | 1,3- and 1,3,5-Substituted Pyrazoles | Neat, ligand-free conditions | researchgate.net |

| Iron(II) sulfate | (E)-N-allyl-N'-benzylidenebenzenesulfonohydrazide, Cobalt nitrate | Nitrated Dihydropyrazoles | Cascade reaction, C-H activation | acs.org |

Rhodium-Catalyzed Approaches

Rhodium catalysis provides unique pathways for the synthesis of highly substituted pyrazoles. rsc.orgrsc.orgacs.orgacs.org A novel protocol for synthesizing 4-heteroaryl pyrazoles has been achieved through a rhodium(III)-catalyzed C-H bond activation of 2-aryl-3H-indoles and their reaction with diazopyrazolones. rsc.orgrsc.org This redox-neutral strategy is tolerant of various functional groups and proceeds under mild conditions. rsc.orgrsc.org

Another rhodium-catalyzed method involves the addition-cyclization cascade reaction of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.orgacs.orgacs.org This transformation proceeds via an unexpected C-N bond cleavage followed by intramolecular dehydration cyclization. acs.orgacs.org

| Catalyst | Reactants | Product | Key Features | Reference |

| Rhodium(III) | 2-Aryl-3H-indoles, Diazopyrazolones | 4-Heteroaryl Pyrazoles | C-H bond activation, redox-neutral | rsc.orgrsc.org |

| Rhodium | Hydrazines, Alkynes | Highly Substituted Pyrazoles | Addition-cyclization cascade, C-N bond cleavage | organic-chemistry.orgacs.orgacs.org |

Silver-Catalyzed Cycloaddition Reactions

Silver catalysis has emerged as a powerful tool for the construction of pyrazole rings, offering mild reaction conditions and broad substrate scope. One notable approach involves the silver-mediated [3+2] cycloaddition of terminal alkynes with N-isocyanoiminotriphenylphosphorane, which serves as a "CNN" building block. dergipark.org.trmdpi.com This method is characterized by its operational simplicity and excellent tolerance of various functional groups. acs.orgresearchgate.net Mechanistic studies suggest the reaction proceeds through the formation of a silver acetylide intermediate, which then undergoes the cycloaddition. acs.org

Another significant silver-catalyzed strategy is the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines. acs.org This process is remarkably efficient, often reaching completion within an hour at room temperature with low catalyst loading (e.g., 1 mol% AgOTf), to afford 3-CF3-pyrazoles with high regioselectivity and in excellent yields. acs.org Additionally, silver catalysts are employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. acs.org This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a bibliomed.orgmdpi.com-H shift. acs.org A silver-catalyzed direct [3+2] cycloaddition between dicyanoalkenes and trifluorodiazoethane has also been developed for the dual incorporation of trifluoromethyl and cyano groups into the pyrazole core. chinesechemsoc.org

Table 1: Examples of Silver-Catalyzed Pyrazole Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Terminal Alkyne, N-Isocyanoiminotriphenylphosphorane | Silver salt | Mild conditions | Monosubstituted Pyrazole | Good | dergipark.org.trmdpi.comacs.orgresearchgate.net |

| Trifluoromethylated Ynone, Arylhydrazine | AgOTf (1 mol%) | Room temperature, 1h | 3-CF3-Pyrazole | Up to 99% | acs.org |

| N′-Benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | - | 5-Aryl-3-trifluoromethyl Pyrazole | Moderate to Excellent | acs.org |

| Dicyanoalkene, Trifluorodiazoethane | AgCl or Ag2O | Room temperature, 12h | CF3- and CN-functionalized Pyrazole | Good | chinesechemsoc.org |

Three-Component Coupling Strategies

Three-component reactions (TCRs) provide an efficient pathway to complex molecules like pyrazoles in a single step, minimizing waste and operational complexity. A highly effective metal-free, three-component coupling involves the reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides to produce 3-trifluoromethylpyrazoles. bibliomed.orgnih.gov This method is praised for its high regioselectivity, broad substrate scope, and tolerance of various functional groups under mild conditions. bibliomed.orgacs.org The reaction is believed to proceed via the in situ formation of a diazo intermediate from the aldehyde and sulfonyl hydrazide, followed by a [3+2] cycloaddition with BTP. bibliomed.orgacs.org

Another powerful strategy is the rhodium(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. This approach allows for the rapid synthesis of diverse pyrazolo[1,5-a]pyrimidines under benchtop conditions, often utilizing microwave heating to shorten reaction times. The reaction demonstrates high functional group compatibility, tolerating basic nitrogen heterocycles, esters, and even free carboxylic acids.

Table 2: Overview of Three-Component Pyrazole Syntheses

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Key Features | Reference |

| Aldehyde | Sulfonyl Hydrazide | 2-Bromo-3,3,3-trifluoropropene | Metal-free, DBU, Toluene, 60°C | 3-Trifluoromethylpyrazole | High regioselectivity, broad scope | bibliomed.orgnih.govacs.org |

| 3-Aminopyrazole | Aldehyde | Sulfoxonium Ylide | Rh(III) catalyst, Microwave heating | Pyrazolo[1,5-a]pyrimidine | Rapid synthesis, high functional group tolerance | chinesechemsoc.org |

Fluorination-Specific Synthetic Routes

Directly incorporating the trifluoromethyl group is a key challenge addressed by several specialized synthetic methodologies. These routes often employ fluorinated building blocks or intermediates to ensure the precise placement of the CF3 group.

Utilization of Trifluoromethyl-Containing Building Blocks (e.g., 2-Bromo-3,3,3-trifluoropropene, Trifluoromethyldiazomethane)

The use of readily available trifluoromethyl-containing building blocks is a cornerstone of fluorinated pyrazole synthesis. 2-Bromo-3,3,3-trifluoropropene (BTP) is a stable and inexpensive industrial feedstock that serves as an excellent precursor. acs.orgresearchgate.net As mentioned previously, it is effectively used in three-component reactions with aldehydes and sulfonyl hydrazides to regioselectively synthesize 3-trifluoromethylpyrazoles. bibliomed.orgacs.org This approach avoids the use of hazardous reagents and is scalable. bibliomed.org

Trifluoromethyldiazomethane (CF3CHN2) is another critical, albeit more hazardous, building block. acs.org It is a highly reactive 1,3-dipole used in [3+2] cycloaddition reactions with alkynes to form trifluoromethyl-pyrazoles. acs.org Due to its gaseous and potentially explosive nature, it is typically generated in situ. acs.org Despite these challenges, its reactions provide a direct and efficient route to the desired products. Silver-catalyzed cycloaddition reactions of trifluorodiazoethane with dicyanoalkenes have proven to be a modern, effective application of this building block. chinesechemsoc.org

Generation of Trifluoromethylhydrazine Intermediates

A novel one-pot synthesis of N-trifluoromethyl pyrazoles has been developed that relies on the trapping of transiently generated trifluoromethylhydrazine. This method starts with the readily available di-Boc trifluoromethylhydrazine, which is deprotected in situ to form the reactive trifluoromethylhydrazine intermediate. This intermediate is immediately trapped by a 1,3-dicarbonyl compound (or its equivalent) to cyclize into the N-trifluoromethyl pyrazole. A key challenge is the instability of trifluoromethylhydrazine, which has a short half-life in solution. researchgate.net Optimization studies have identified that conducting the reaction in dichloromethane (B109758) (DCM) with a strong acid catalyst is crucial to suppress the formation of undesired des-CF3 side products. researchgate.net This strategy allows for the synthesis of a diverse array of pharmaceutically relevant N-trifluoromethyl pyrazoles in synthetically useful yields. researchgate.net

Regioselective Synthesis from Fluorinated Butenones

Fluorinated butenones, particularly trifluoromethylated ynones and enaminones, are versatile substrates for the regioselective synthesis of trifluoromethylated pyrazoles. The reaction of trifluoromethylated ynones with monosubstituted hydrazines, often catalyzed by silver salts, provides a rapid and highly regioselective route to 1,5-disubstituted-3-trifluoromethylpyrazoles. acs.org

Similarly, the cyclocondensation of trifluoromethylenaminones with monosubstituted hydrazines can afford either 3-CF3 or 5-CF3 pyrazole regioisomers, depending on the substitution pattern of the enaminone and the reaction conditions. This allows for controlled access to different pyrazole isomers from common precursors.

Table 3: Regioselective Synthesis from Fluorinated 1,3-Dicarbonyl Precursors

| Fluorinated Substrate | Reagent | Catalyst/Conditions | Product Regioisomer | Reference |

| Trifluoromethylated Ynone | Arylhydrazine | AgOTf | 3-CF3-pyrazole | acs.org |

| Trifluoromethylenaminone | Monosubstituted Hydrazine | Varies | 3-CF3 and/or 5-CF3 pyrazole | nih.gov |

Transformation of Carboxylic Groups into Trifluoromethyl Groups

A modern and powerful strategy for introducing a trifluoromethyl group involves the decarboxylative trifluoromethylation of a pre-formed pyrazole carboxylic acid. This approach is particularly valuable for late-stage functionalization. Methodologies utilizing photoredox catalysis have been developed for the efficient conversion of heteroaromatic carboxylic acids into their corresponding trifluoromethyl analogs. nih.govnih.gov

In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes carbon dioxide to generate a pyrazolyl radical, which is then trapped by a suitable trifluoromethyl source (e.g., Togni's reagent or Umemoto's reagent) to furnish the final trifluoromethylated pyrazole. nih.govnih.gov Copper catalysts are often used in conjunction with the photocatalyst to facilitate the C-CF3 bond-forming step. nih.govnih.gov This method displays broad functional group tolerance and represents a significant advance over classical methods that often require harsh conditions. nih.gov

Practical and Scalable Synthetic Protocols

The synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazole and its analogs has been an area of intensive research, leading to the development of practical and scalable protocols. These methods often focus on efficiency, atom economy, and the ability to be performed on a larger scale.

One-Pot and Multi-Step Sequential Syntheses

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and yield. A notable one-pot protocol for the preparation of 1-aryl-3-trifluoromethylpyrazoles involves the use of in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. organic-chemistry.orgnih.gov This process proceeds through a (3 + 3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, which then undergoes a dehydration and ring contraction cascade promoted by p-toluenesulfonyl chloride (p-TsCl) to yield the desired pyrazole. organic-chemistry.orgnih.gov This method is highly scalable and tolerates a wide array of functional groups on the aryl ring. organic-chemistry.orgnih.gov

Sequential multi-step syntheses also provide a high degree of control over the final product. A versatile two-step protocol for producing polysubstituted 3-trifluoromethylpyrazoles has been developed, which begins with a diastereoselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with chalcones. nih.govacs.orgacs.org The resulting 5-acyl-pyrazolines can then be aromatized using manganese dioxide (MnO2), with the solvent playing a crucial role in determining the final product. nih.govacs.orgacs.org For instance, using dimethyl sulfoxide (B87167) (DMSO) as the solvent leads to fully substituted pyrazoles, while hexane (B92381) promotes a deacylative pathway to yield 1,3,4-trisubstituted derivatives. nih.govacs.org

| Method | Key Steps | Starting Materials | Key Reagents | Advantages | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | (3 + 3)-Annulation, Dehydration, Ring Contraction | Hydrazonoyl halides, Mercaptoacetaldehyde dimer | Triethylamine, p-Toluenesulfonyl chloride | High efficiency, scalability, wide functional group tolerance | organic-chemistry.orgnih.gov |

| Sequential Synthesis | (3 + 2)-Cycloaddition, Solvent-dependent Aromatization | Trifluoroacetonitrile imines, Chalcones | Manganese dioxide | Access to different substitution patterns (three- and tetra-substituted) by solvent choice | nih.govacs.orgacs.org |

Microwave-Assisted and Green Chemistry Techniques

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of various pyrazole derivatives, including those bearing trifluoromethyl groups, has been successfully achieved using microwave irradiation. researchgate.netmdpi.comresearchgate.netdergipark.org.trsemanticscholar.org For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines can be efficiently carried out under solvent-free conditions using microwave heating to produce both 4,5-dihydro-1H-pyrazoles and fully aromatic pyrazoles. researchgate.net The reaction temperature and time can be precisely controlled to favor the desired product. researchgate.net

Green chemistry principles are also being increasingly applied to the synthesis of pyrazoles. thieme-connect.com These approaches focus on the use of non-toxic solvents (such as water), solvent-free reaction conditions, and the use of catalysts to minimize waste. thieme-connect.com While specific green chemistry protocols for this compound are not extensively detailed in the provided search results, the general trend in pyrazole synthesis is to move towards these more sustainable methods. thieme-connect.com

| Reactants | Conditions | Product Type | Advantages of Microwave | Reference |

|---|---|---|---|---|

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines | Solvent-free, varying temperatures | 4,5-dihydro-1H-pyrazoles and pyrazoles | Shorter reaction times, improved yields | researchgate.net |

| Ethyl acetoacetate, phenylhydrazine, and aldehydes | Solvent-free | Pyrazolone (B3327878) derivatives | Reduced reaction time, operational simplicity | mdpi.comresearchgate.net |

Functionalization of Pyrazole Ring

The functionalization of the pre-formed pyrazole ring is a crucial strategy for creating a diverse range of analogs with potentially new properties. This allows for the introduction of various substituents at specific positions of the pyrazole core.

Regioselective Substitutions at C4 and Other Positions

The C4 position of the pyrazole ring is often a target for functionalization. A series of 1-aryl-3-trifluoromethyl-1H-pyrazoles have been subjected to regioselective iodination reactions. researchgate.netrsc.org Treatment of these pyrazoles with n-butyllithium followed by quenching with elemental iodine leads exclusively to the 5-iodo derivatives. researchgate.netrsc.org In contrast, using ceric ammonium (B1175870) nitrate (CAN) as a mild oxidant in the presence of iodine results in the formation of the isomeric 4-iodopyrazoles with high regioselectivity. researchgate.netrsc.org These iodinated pyrazoles serve as versatile building blocks for further modifications via cross-coupling reactions. researchgate.netrsc.org

Transition-metal-catalyzed C–H functionalization has also become a powerful tool for the direct introduction of new bonds at various positions on the pyrazole ring, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Metalation and Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org For 1-phenylpyrazole (B75819) derivatives, the pyrazole ring itself can act as a directing group. The lithiation of 1-phenylpyrazoles with butyllithium (B86547) has been shown to be directed to the ortho position of the phenyl ring. oup.com The coordination of the lithium atom with the nitrogen at the 2-position of the pyrazole ring is believed to be responsible for this regioselectivity. oup.com The presence of a trifluoromethyl group at the 5-position can also influence the direction of lithiation. oup.com

Bromination and Lithiation

The introduction of a bromine atom onto the pyrazole ring provides a handle for further functionalization through reactions such as lithiation-substitution or cross-coupling. The compound 4-bromo-3-(trifluoromethyl)-1-phenyl-1H-pyrazole is a key intermediate for such transformations. chemicalbook.com Its synthesis can be achieved, for example, by the bromination of the corresponding pyrazole with N-bromosuccinimide (NBS). researchgate.net

Once formed, 4-bromo-1-phenylsulfonylpyrazole can be regioselectively metalated at the 5-position using phenyl-lithium. rsc.orgsci-hub.mk Quenching this lithiated intermediate with various electrophiles allows for the introduction of a wide range of substituents at the C5 position. rsc.orgsci-hub.mk This directed lithiation of a brominated pyrazole provides a convenient route to vicinally disubstituted pyrazoles. rsc.orgsci-hub.mk

| Strategy | Position(s) Functionalized | Key Reagents/Methods | Resulting Functionality | Reference |

|---|---|---|---|---|

| Regioselective Iodination | C4 or C5 | CAN/I2 or n-BuLi/I2 | Iodo group | researchgate.netrsc.org |

| Directed Ortho-Metalation | Ortho-position of N-phenyl group | Butyllithium | Lithiation for further reaction with electrophiles | oup.com |

| Bromination | C4 | N-Bromosuccinimide (NBS) | Bromo group | researchgate.net |

| Lithiation of Bromopyrazole | C5 | Phenyl-lithium on 4-bromo-1-phenylsulfonylpyrazole | Lithiation for substitution at C5 | rsc.orgsci-hub.mk |

Chemical Reactivity and Advanced Transformations of 4 Phenyl 3 Trifluoromethyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring exhibits a distinct regioselectivity in substitution reactions due to the electronic influence of the two nitrogen atoms. The combined electron-withdrawing effect of the nitrogens reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic aromatic substitution. pharmaguideline.com

Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. In 4-Phenyl-3-(Trifluoromethyl)-1H-pyrazole, the C4 position is occupied by the phenyl group, which can also undergo electrophilic substitution. However, reactions on the pyrazole core are of primary interest. Should the C4 position be unsubstituted, it is the preferred site for reactions such as halogenation, nitration, and sulfonation. For instance, iodination of 1-aryl-3-CF₃-1H-pyrazoles using iodine (I₂) mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to afford 4-iodo derivatives with high regioselectivity.

Derivatization at the C4 position can install highly reactive functional groups, which then become centers for nucleophilic substitution. For example, the introduction of a sulfonyl chloride (-SO₂Cl) group at the C4 position creates a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions to build more complex molecules.

| Reaction Type | Position on Pyrazole Ring | Influencing Factors | Example Reaction |

| Electrophilic Substitution | C4 | Most electron-rich carbon; deactivated C3/C5 due to adjacent nitrogen atoms. | Iodination, Nitration, Sulfonation |

| Nucleophilic Substitution | C3 / C5 | Electron-deficient due to adjacent nitrogen atoms. | Generally less common on the bare ring, but occurs on derivatives. |

| Nucleophilic Substitution | C4 (on derivatives) | Occurs when a good leaving group (e.g., -SO₂Cl) is present. | Reaction of a C4-sulfonyl chloride with various nucleophiles. |

Alkylation and Acylation of Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are key centers for reactivity, particularly in alkylation and acylation reactions. The N1-H proton can be readily removed by a base, creating a pyrazolate anion which is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl or acyl halide, leads to functionalization at the nitrogen. pharmaguideline.com

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles like this compound is the formation of regioisomers. Alkylation can occur at either the N1 or N2 position, and the outcome is often a mixture of products. mdpi.com The ratio of these isomers is influenced by factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, temperature). Generally, steric hindrance plays a major role, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. semanticscholar.org

Advanced methods have been developed to improve regioselectivity. For example, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles provides a powerful route to N-alkyl pyrazoles. semanticscholar.org Catalyst-free Michael addition reactions have also been employed for highly regioselective N1-alkylation. researchgate.net

| Reaction | Reagents | Key Features | Outcome |

| N-Alkylation | Alkyl halides, Dimethyl sulfate | Often requires a base; can produce a mixture of N1 and N2 isomers. | Formation of N1-alkyl and N2-alkyl pyrazole regioisomers. |

| N-Acylation | Acyl halides, Anhydrides | Generally proceeds under basic conditions. | Formation of N-acyl pyrazoles. |

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid (e.g., CSA) | Provides an alternative to base-mediated methods. | Good yields of N-alkyl pyrazoles; regioselectivity is sterically controlled. semanticscholar.org |

Catalytic Hydrogenation and Reduction Pathways

The aromatic pyrazole ring is generally stable and resistant to reduction under typical catalytic hydrogenation conditions. pharmaguideline.com However, forcing conditions or the presence of activating substituents can lead to the reduction of the heterocyclic ring. For instance, the catalytic hydrogenation of 1-phenylpyrazole (B75819) over a palladium catalyst can yield 1-phenyl-4,5-dihydropyrazole and subsequently the fully saturated 1-phenylpyrazolidine. rrbdavc.org It is expected that the phenyl ring of this compound could also be hydrogenated to a cyclohexyl group under appropriate catalytic conditions.

The trifluoromethyl (CF₃) group is exceptionally stable and is generally inert to catalytic hydrogenation and most chemical reducing agents. This high stability is a key reason for its widespread use in medicinal and materials chemistry.

| Moiety | Reducibility | Conditions | Product |

| Pyrazole Ring | Reducible under forcing conditions | Catalytic Hydrogenation (e.g., Pd/H₂) | Pyrazoline (dihydropyrazole) or Pyrazolidine (tetrahydropyrazole) |

| Phenyl Ring | Reducible | Catalytic Hydrogenation (e.g., Rh/C, PtO₂) | Cyclohexyl ring |

| Trifluoromethyl Group | Highly resistant to reduction | Inert under most catalytic and chemical reduction conditions | No reaction |

Ring Opening Reactions

The aromaticity of the pyrazole ring confers significant stability, and ring-opening reactions are uncommon. However, under specific and often harsh conditions, the pyrazole scaffold can be cleaved. These reactions are not typical for the parent compound but have been observed in highly functionalized derivatives.

For example, deprotonation at the C3 position using a very strong base can induce ring opening. pharmaguideline.com Additionally, certain substituted pyrazoles can undergo transformations initiated by a transient, highly reactive species. A reported case involves the formation of a pyrazole nitrene, which initiates a cascade of steps including ring opening and subsequent recyclization to form a new product. preprints.org Oxidative ring-opening has also been documented for 1H-pyrazol-5-amines, which transform into 3-diazenylacrylonitrile derivatives. researchgate.net These examples highlight that while the core is robust, the pyrazole ring is not entirely inert and can participate in complex rearrangements and cleavage reactions when appropriately substituted.

Coordination Chemistry and Ligand Formation

Pyrazole derivatives are highly effective ligands in coordination chemistry, primarily due to the lone pair of electrons on the sp²-hybridized, pyridine-like N2 atom. This nitrogen atom acts as a Lewis base, readily coordinating to a wide variety of metal ions. researchgate.net this compound can function as a monodentate ligand, binding to a metal center through its N2 atom.

The deprotonation of the N1-H proton yields the pyrazolate anion, which can act as a bridging ligand between two metal centers (an exo-bidentate mode), leading to the formation of binuclear or polynuclear coordination complexes. researchgate.net The electronic properties of the pyrazole ligand, and thus the stability and properties of the resulting metal complex, can be fine-tuned by the substituents on the ring. The electron-withdrawing CF₃ group and the phenyl group in the target molecule influence the donor ability of the nitrogen atoms. Pyrazole-based ligands have been used to form stable complexes with a range of transition metals, including iridium(III), copper(II), cobalt(II), nickel(II), and cadmium(II). nih.govresearchgate.netrjptonline.org

| Coordination Mode | Description | Metal Examples |

| Monodentate | The neutral pyrazole coordinates to a single metal center via the N2 atom. | Cu(II), Cd(II), Fe(III), Ir(III) |

| Exo-bidentate (Bridging) | The pyrazolate anion (formed after deprotonation of N1) bridges two metal centers. | Ni(II), Co(II) |

Derivatization for Analogue Synthesis

This compound serves as a valuable scaffold for the synthesis of diverse analogues, particularly for applications in medicinal and agrochemical research. The reactivity at various positions allows for systematic structural modification.

One powerful strategy involves the introduction of a halogen, such as iodine, at the C4 position (if available). This halogenated intermediate becomes a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. researchgate.net

Another key transformation is the Vilsmeier-Haack reaction, which introduces a formyl (carbaldehyde) group, typically at the C4 position. This carbaldehyde is a highly versatile intermediate that can be converted into numerous other functional groups or used in condensation reactions to build fused heterocyclic systems, such as pyrazolopyridines. nih.govnih.gov Furthermore, the synthesis of N-(substituted)-pyrazole-4-carboxamide derivatives is a common strategy for creating libraries of analogues for biological screening. nih.gov The N-alkylation and N-acylation reactions discussed previously (Section 3.2) are also fundamental derivatization techniques for generating structural diversity.

| Derivatization Strategy | Reaction | Position | Purpose |

| Cross-Coupling | Suzuki-Miyaura, Sonogashira | C4 (via halogenated intermediate) | Introduction of aryl, heteroaryl, or alkynyl groups. |

| Formylation | Vilsmeier-Haack Reaction (POCl₃, DMF) | C4 | Introduction of a versatile carbaldehyde group for further synthesis. |

| Amide Formation | Carboxylation followed by amidation | C4 | Synthesis of carboxamide analogues for biological testing. |

| N-Functionalization | Alkylation / Acylation | N1 / N2 | Modification of properties and exploration of structure-activity relationships. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "4-Phenyl-3-(trifluoromethyl)-1H-pyrazole," providing unambiguous evidence for its atomic connectivity and regiochemistry.

Proton (1H), carbon-13 (13C), and fluorine-19 (19F) NMR spectroscopy are routinely employed to confirm the structure of pyrazole (B372694) derivatives. researchgate.netcdnsciencepub.com For "this compound" and its derivatives, these techniques provide characteristic chemical shifts and coupling constants that define the molecular framework.

1H NMR: In the 1H NMR spectrum of a related compound, 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, signals corresponding to the pyrazole ring protons (CF3CCH) and the N-CH proton appear, alongside the aromatic protons of the phenyl groups. nih.gov Specifically, the pyrazole proton (CF3CCH) resonates at approximately 6.52–6.53 ppm, while the aromatic protons are observed in the range of 7.07–7.37 ppm. nih.gov

13C NMR: The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, characteristic signals are observed for the pyrazole ring carbons and the phenyl ring carbons. nih.gov The carbon of the trifluoromethyl group (CF3) typically appears as a quartet due to coupling with the fluorine atoms. rsc.org

19F NMR: 19F NMR is particularly informative for fluorinated compounds. biophysics.org The trifluoromethyl group in pyrazole derivatives gives a distinct singlet in the 19F NMR spectrum. rsc.org For instance, in a DMSO solvent, the CF3 group of a similar pyrazole compound shows a signal at -66.75 ppm. rsc.org The chemical shift of the 19F nucleus is highly sensitive to its electronic environment, making it a valuable tool for confirming the presence and integrity of the trifluoromethyl group. nih.gov

Interactive Data Table: Representative NMR Data for a "this compound" Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1H | 6.52–6.53 | s | CF3CH |

| 1H | 7.07–7.37 | m | Phenyl-H |

| 19F | -66.75 | s | CF 3 |

For more complex derivatives of "this compound" or in cases of ambiguous assignments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. These experiments reveal correlations between protons and carbons, allowing for the definitive assignment of all atoms in the molecule. While specific 2D NMR data for the parent compound is not detailed in the provided context, these methods are standard practice in the structural analysis of complex organic molecules. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. surfacesciencewestern.com

FT-IR Spectroscopy: The FT-IR spectrum of pyrazole derivatives typically shows characteristic absorption bands for N-H stretching, C=N stretching, and C=C stretching of the aromatic rings. mdpi.commdpi.com The trifluoromethyl group also exhibits strong, characteristic absorption bands. The N-H stretching vibration is usually observed in the region of 3100-3300 cm-1. Aromatic C-H stretching vibrations appear above 3000 cm-1. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the pyrazole and phenyl rings. nih.gov While FT-IR is sensitive to polar bonds like C=O and N-H, Raman spectroscopy is more sensitive to homonuclear bonds such as C=C. surfacesciencewestern.com

Mass Spectrometry (MS) and Elemental Analysis

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. mdpi.com For 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, Electrospray Ionization (ESI) mass spectrometry showed a signal at m/z 413.8, corresponding to the protonated molecule [M+H]+. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to verify the purity and identity of the synthesized compound. nih.gov For example, the calculated elemental composition for a derivative was C 66.92%, H 3.91%, N 6.79%, which was in close agreement with the found values of C 66.90%, H 3.90%, N 6.77%. nih.gov

X-ray Crystallography for Solid-State Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. imedpub.com The crystal structure of several pyrazole derivatives has been determined, revealing details about their solid-state packing and hydrogen bonding networks. nsf.gov For instance, the crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole shows the presence of intramolecular C-H···N and intermolecular C-H···F hydrogen bonds, as well as C-H···π interactions. researchgate.net These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state. nsf.gov

Interactive Data Table: Crystallographic Data for a "this compound" Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.12054 (10) |

| b (Å) | 8.93314 (6) |

| c (Å) | 17.75198 (15) |

| β (°) | 90.4278 (8) |

| V (Å3) | 1922.03 (3) |

| Z | 4 |

Data for 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole. researchgate.net

UV-Vis Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Pyrazole derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic pyrazole and phenyl rings. nist.gov The absorption spectrum of a photochromic pyrazole derivative showed a sharp peak at 255 nm in ethanol (B145695) before UV irradiation. mdpi.com The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole and phenyl rings, providing insights into the electronic structure of the molecule. researchgate.net

Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide a detailed picture of the electronic structure, which governs the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can optimize the molecular geometry of pyrazole (B372694) derivatives to find their most stable conformation. ekb.eg These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the phenyl substituent, which are rich in π-electrons, while the LUMO may be distributed over the electron-withdrawing groups. For 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, thus influencing the HOMO-LUMO gap. The analysis of FMOs helps in understanding the charge transfer interactions within the molecule.

Below is a table showing representative HOMO-LUMO energy values for some pyrazole derivatives as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 |

| (4-fluorophenyl)[3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -5.91 | -2.77 | 3.14 |

| (4-fluorophenyl)[5-(4-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M3) | -5.87 | -2.85 | 3.02 |

| (4-fluorophenyl)[3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M4) | -5.87 | -2.43 | 3.44 |

| (4-fluorophenyl)[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M5) | -5.81 | -2.43 | 3.38 |

| (4-fluorophenyl)[3,5-bis(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6) | -6.06 | -2.90 | 3.16 |

Note: The data in this table is for structurally related pyrazole derivatives and is intended to be illustrative of the typical values obtained from DFT calculations. nih.gov The exact values for this compound may vary.

Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. asrjetsjournal.orgmdpi.com The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often associated with negative electrostatic potential, indicating their nucleophilic character.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). nih.gov Hardness (η) is a measure of the molecule's resistance to change in its electron distribution, with larger values indicating greater stability. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

The following table presents calculated reactivity descriptors for a series of pyrazole derivatives.

| Compound | Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| M1 | 1.71 | -4.21 | 5.182 |

| M2 | 1.57 | -4.34 | 5.998 |

| M3 | 1.51 | -4.36 | 6.295 |

| M4 | 1.72 | -4.15 | 5.009 |

| M5 | 1.69 | -4.12 | 5.00 |

| M6 | 1.58 | -4.48 | 6.351 |

Note: The data in this table corresponds to the same series of pyrazole derivatives as in the previous table and serves as an example of calculated reactivity descriptors. nih.gov

Thermodynamic Parameters and Stability Analysis

DFT calculations can also be used to predict the thermodynamic parameters of a molecule, such as standard heat capacity, entropy, and enthalpy, at different temperatures. researchgate.net These parameters are crucial for understanding the stability of a compound and its behavior under various thermal conditions. A frequency analysis at the same level of theory as the geometry optimization is performed to obtain these thermodynamic properties. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov For pyrazole derivatives, these calculations can provide insights into their thermal stability, which is an important consideration for their synthesis and application. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of a molecule with its environment, particularly with biological macromolecules. These methods are instrumental in drug discovery and materials science.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug design to screen for potential inhibitors of enzymes or to understand the binding mechanism of a drug. nih.govresearchgate.net The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, usually expressed as a binding energy in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.

Pyrazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various protein targets, including kinases, carbonic anhydrases, and cyclooxygenase-2. nih.govnih.govresearchgate.net These studies have shown that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of these proteins. nih.gov The phenyl and trifluoromethyl substituents in this compound would play a significant role in its binding to a target protein by participating in specific interactions.

The table below summarizes the results of molecular docking studies for some pyrazole derivatives against different protein targets.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | Not specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | Not specified |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 | Not specified |

| 4-difluoromethyl pyrazole derivative (3a) | Cyclooxygenase-2 (3LN1) | Not specified | Three hydrogen bonds, multiple hydrophobic interactions |

| 4-difluoromethyl pyrazole derivative (3f) | Cyclooxygenase-2 (3LN1) | Not specified | Three hydrogen bonds, multiple hydrophobic interactions |

| 4-difluoromethyl pyrazole derivative (3g) | Cyclooxygenase-2 (3LN1) | -6.9765 | Not specified |

Note: This table presents docking results for various pyrazole derivatives from different studies to illustrate the application of this technique. nih.govresearchgate.net The specific binding properties of this compound would depend on the chosen protein target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to explore the dynamic behavior and conformational space of molecules. eurasianjournals.com For pyrazole derivatives, MD simulations provide a way to understand how the molecule moves, flexes, and changes shape over time, which is crucial for predicting its interactions with biological targets. eurasianjournals.com

While specific MD simulation studies for this compound are not extensively detailed in the reviewed literature, the methodology for its conformational analysis is well-established. Such a study would typically focus on the rotational barrier around the single bond connecting the phenyl group to the pyrazole ring. By systematically rotating this dihedral angle and calculating the potential energy at each step, a conformational energy profile can be generated. mdpi.com This analysis identifies the most stable, low-energy conformations (conformers) and the energy barriers between them. mdpi.com The lowest energy conformer represents the most probable shape of the molecule in a given environment. Understanding these conformational preferences is vital as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

In Silico Prediction of Pharmacokinetic Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which together constitute its pharmacokinetic profile. These predictions are essential in the early stages of drug discovery to identify candidates with favorable properties. For fluorinated pyrazoles, computer-aided calculations can provide valuable estimations of their drug-likeness and ADME profile.

A predicted pharmacokinetic profile for this compound would include several key parameters. These are often evaluated against established guidelines, such as Lipinski's Rule of Five, to estimate oral bioavailability. The table below presents a representative in silico profile, with properties calculated or estimated based on the compound's structure.

Table 1: Predicted Pharmacokinetic Properties of this compound

This table is generated for illustrative purposes based on the structure of the compound. The values for properties like LogP and bioavailability are typical predictions from computational software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃N₂ | Defines the elemental composition. |

| Molecular Weight | 224.17 g/mol | Within the typical range for drug-like molecules (<500). |

| LogP (Octanol-Water Partition Coefficient) | ~3.2 | Indicates lipophilicity and affects absorption and distribution. |

| Hydrogen Bond Donors | 1 (from N-H) | Influences solubility and binding (<5 is favorable). |

| Hydrogen Bond Acceptors | 3 (2 from N, 1 from F) | Influences solubility and binding (<10 is favorable). |

| Topological Polar Surface Area (TPSA) | ~40 Ų | Predicts cell permeability and transport properties. |

| Oral Bioavailability | Predicted to be good | Likelihood of being absorbed after oral administration. |

Studies on Reaction Mechanisms and Regioselectivity

The synthesis of asymmetrically substituted pyrazoles, such as those containing a trifluoromethyl group, presents a significant challenge regarding regioselectivity. thieme.de The most common synthetic route involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). The final arrangement of substituents on the pyrazole ring is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.

In the synthesis of pyrazoles containing a trifluoromethyl group, the reaction mechanism is heavily influenced by electronic effects. mdpi.com The precursor to a 3-(trifluoromethyl)pyrazole (B122699) is typically a β-diketone of the structure R-CO-CH₂-CO-CF₃. The carbon atom of the trifluoroacetyl group (CO-CF₃) is significantly more electrophilic (electron-deficient) than the carbon of the other carbonyl group (R-CO). This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms.

Consequently, the initial nucleophilic attack from a nitrogen atom of the hydrazine molecule occurs preferentially at the more electrophilic carbonyl carbon attached to the -CF₃ group. mdpi.com This initial step governs the entire cyclization pathway, leading to the formation of one regioisomer in a much higher yield than the other. This principle allows for the regiocontrolled synthesis of pyrazoles where the trifluoromethyl group is located at the 3-position of the ring. nih.govacs.org The selectivity of this reaction can also be influenced by the nature of the hydrazine (e.g., free base vs. hydrochloride salt) and the reaction conditions. nih.govacs.org

Table 2: Regioselectivity in Pyrazole Synthesis

Illustrates the general principle of regioselective synthesis based on precursor electrophilicity.

| 1,3-Diketone Precursor | Hydrazine | Site of Initial Attack | Major Regioisomer Product |

|---|---|---|---|

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine (H₂NNH₂) | Carbonyl adjacent to -CF₃ group | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Efficacy and Selectivity

The biological activity of pyrazole (B372694) derivatives is significantly influenced by the type and position of substituents on both the pyrazole and phenyl rings. nih.govresearchgate.net Research has shown that even minor changes can lead to substantial differences in potency and selectivity.

On the phenyl ring, the introduction of various functional groups can modulate the compound's properties. Studies on related pyrazole scaffolds have indicated that the presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro (NO₂) groups, often enhances antimicrobial activity. rsc.org This increased efficacy is attributed to the enhanced electrophilicity of the molecule, which may lead to stronger interactions with microbial targets. rsc.org The position of these substituents is also crucial, with the para (4-) position on the phenyl ring frequently showing significant antimicrobial activity. rsc.org For instance, a derivative with a 4-chlorophenyl group at the 5-position of the pyrazole ring demonstrated notable anti-inflammatory activity. nih.gov Conversely, compounds bearing electron-donating substituents on the aromatic ring have shown reduced inhibitory effects in some studies. mdpi.comnih.gov

The nature of the substituent is as important as its position. Hydrophobic groups can enhance permeability across biological membranes, while hydrophilic groups can improve aqueous solubility. researchgate.net Specific functional groups can also contribute directly to binding; hydroxyl groups may form hydrogen bonds, and amino groups can participate in electrostatic interactions, enhancing the affinity for a biological target. researchgate.net

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Pyrazole Derivatives

| Substituent Group | Position | Effect on Activity | Probable Reason |

|---|---|---|---|

| Halogens (F, Cl, Br) | para (4-) | Increased antimicrobial activity rsc.org | Increased hydrophobicity and electrophilicity, facilitating cell membrane penetration and target interaction. rsc.org |

| Nitro (NO₂) | meta (3-), para (4-) | Substantial antimicrobial activity rsc.org | Strong electron-withdrawing nature enhances interactions with microbial targets. rsc.org |

| Chlorine (Cl) | para (4-) | Favorable for antileishmanial effects nih.gov | Not specified. |

Role of Trifluoromethyl Group in Modulating Biological Activity and Metabolic Stability

The trifluoromethyl (CF₃) group at the C3 position of the pyrazole ring is a key feature that profoundly influences the compound's biological profile. The CF₃ group is a strong electron-withdrawing moiety with high electronegativity and lipophilicity. mdpi.com

The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This increased stability leads to a longer half-life in vivo.

Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule. mdpi.com This property can improve its ability to cross cell membranes, thereby enhancing bioavailability and facilitating transport to the target site. mdpi.com The high electronegativity of the CF₃ group can also alter the acidity of nearby protons, such as the N-H proton of the pyrazole ring, potentially influencing how the molecule binds to its biological target. The well-known COX-2 inhibitor, Celecoxib, which features a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety, underscores the importance of this group for achieving potent and selective biological activity.

Table 2: Properties Conferred by the Trifluoromethyl Group

| Property | Influence on the Molecule | Consequence for Biological Activity |

|---|---|---|

| High Electronegativity | Alters electron distribution in the pyrazole ring. mdpi.com | Modulates binding affinity and interaction with target proteins. |

| Increased Lipophilicity | Enhances solubility in lipids. mdpi.com | Improves cell membrane permeability and bioavailability. mdpi.com |

Correlation of Electronic and Steric Properties with Biological Outcomes

The biological effects of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives are closely correlated with their electronic and steric properties. These properties govern the non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, between the molecule and its biological target.

Electronic Effects: The electronic nature of substituents on the phenyl ring significantly impacts the molecule's reactivity and binding affinity. researchgate.net Electron-withdrawing groups, like halogens and nitro groups, decrease the electron density on the ring. researchgate.netrsc.org This can make the molecule a better electron acceptor, potentially strengthening interactions with electron-rich pockets in a target protein. rsc.org For example, the enhanced antimicrobial activity of pyrazole-thiazole derivatives with nitro and halogen substituents has been directly linked to the increased electrophilicity imparted by these groups. rsc.org

Influence of Pyrazole Ring Functionalization on Interaction with Biological Targets

Functionalization of the pyrazole ring itself provides another avenue to modulate biological activity by directly influencing interactions with target molecules. The substituents on the carbon and nitrogen atoms of the pyrazole core can act as key pharmacophoric features.

Substituents at the C3 position are thought to have the potential to interact directly with the active sites of enzymes. researchgate.net The trifluoromethyl group at C3 in the parent compound is a prime example of a functionalization that defines the molecule's interaction with its targets.

Modifications at the C4 position can also lead to potent derivatives. For instance, the introduction of an N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline moiety resulted in a compound with optimal anti-inflammatory activity, comparable to standard drugs like diclofenac (B195802) sodium and celecoxib. nih.gov This large substituent at C4 clearly plays a crucial role in the molecule's interaction with the cyclooxygenase (COX) active site.

Preclinical Biological and Pharmacological Activity of 4 Phenyl 3 Trifluoromethyl 1h Pyrazole and Its Derivatives

Anticancer Activity

Derivatives of 4-Phenyl-3-(Trifluoromethyl)-1H-pyrazole have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have explored their cytotoxic effects on various cancer cell lines, the underlying mechanisms of action, and their molecular targets within cancer cells.

Evaluation of Cytotoxicity Against Various Cancer Cell lines

The cytotoxic potential of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing significant growth inhibitory effects.

Notably, certain azole compounds bearing a trifluorophenyl ring have demonstrated potent cytotoxic effects. For instance, one derivative, referred to as compound a1 , which features a ketone linker between the pyrazole (B372694) and trifluoromethylphenyl moieties, was found to be highly effective against MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon cancer) cell lines, with IC50 values of 5.84 ± 0.76 µg/mL, 5.01 ± 0.32 µg/mL, and 5.57 ± 0.02 µg/mL, respectively. medicinescience.org All tested compounds in this particular study, which included variations with oxime, alcohol, and chlorine linkers, showed considerable effectiveness against these cell lines. medicinescience.org

Another study investigated a novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), which exhibited potent cytotoxicity against a range of cancer cell lines. nih.gov Similarly, pyrazole derivatives have been shown to diminish the viability of human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231 in a cell-specific manner. nih.gov For example, the derivative TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, while PYRIND decreased the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM over the same period. nih.gov

Furthermore, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov One of the most active compounds, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole), exhibited IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.gov In the context of renal cancer, para-substituted derivatives have shown notable activity against the TK-10 cell line. mdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| a1 | MCF-7 (Breast Adenocarcinoma) | 5.84 ± 0.76 µg/mL | medicinescience.org |

| a1 | MDA-MB-231 (Breast Adenocarcinoma) | 5.01 ± 0.32 µg/mL | medicinescience.org |

| a1 | HCT-116 (Colon Cancer) | 5.57 ± 0.02 µg/mL | medicinescience.org |

| TOSIND | MDA-MB-231 (Breast Adenocarcinoma) | 17.7 ± 2.7 μM (72h) | nih.gov |

| PYRIND | MCF-7 (Breast Adenocarcinoma) | 39.7 ± 5.8 μM (72h) | nih.gov |

| 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 μM (24h) | nih.gov |

| 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.45 μM (48h) | nih.gov |

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to several key mechanisms, primarily the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics.

Induction of Apoptosis: A significant mechanism by which these pyrazole derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. The novel pyrazole derivative PTA-1 was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 cells, as measured by the externalization of phosphatidylserine. nih.gov Other pyrazole derivatives have also been reported to induce apoptosis as their primary cell death mechanism. nih.gov For instance, compound 3f was found to provoke apoptosis in MDA-MB-468 cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. nih.gov Similarly, a novel acetal (B89532) of andrographolide (B1667393) linked to a pyrazole scaffold, compound 1f , was found to induce apoptosis in MDA-MB-231 breast cancer cells, increasing the percentage of apoptotic cells over time. mdpi.com

Cell Proliferation Inhibition: These compounds also demonstrate potent anti-proliferative activity. Compound 1f exhibited strong, dose-dependent inhibition of proliferation against the MDA-MB-231 breast cancer cell line. mdpi.com This inhibition is often linked to the ability of the compounds to cause cell cycle arrest. For example, compound 1f was found to cause S phase arrest in MDA-MB-231 cells. mdpi.com Likewise, compound 3f induced cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov

Microtubule Disruption: Disruption of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, is another important mechanism of action. Certain pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization. researchgate.net The novel pyrazole derivative PTA-1 also exhibits its anticancer cytotoxicity through the inhibition of tubulin polymerization in triple-negative breast cancer cells. nih.gov

Identification of Molecular Targets

The anticancer activity of this compound derivatives is a consequence of their interaction with various molecular targets that are crucial for cancer cell survival and proliferation.

Tubulin: Tubulin is a key molecular target for many anticancer drugs, and several pyrazole derivatives have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and subsequent apoptosis. nih.gov For example, a study on pyrimidinyl pyrazole derivatives found that they inhibited tubulin polymerization and that one compound bound to the colchicine (B1669291) site on tubulin. researchgate.net

Protein Kinases: Protein kinases are a large family of enzymes that play a central role in regulating cell signaling pathways involved in cell growth, differentiation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyrazole derivatives have been shown to target several protein kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. A series of 1-H-pyrazole-3-carboxamide derivatives have been designed that exhibit excellent inhibition of CDKs, including CDK2, CDK4, and CDK6. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized to target CDK16, a member of the PCTAIRE subfamily of CDKs. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Pyrazole derivatives have been investigated as EGFR inhibitors. Mavelertinib, a third-generation irreversible EGFR inhibitor containing a pyrazole moiety, targets oncogenic EGFR mutants with selectivity over wild-type EGFR. researchgate.net

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

Other Protein Kinases: Docking studies have suggested that pyrazole derivatives have the potential to inhibit other protein kinases, such as VEGFR-2 and Aurora A, which are involved in angiogenesis and mitosis, respectively. researchgate.net

DNA: Some pyrazole derivatives may also exert their anticancer effects by interacting with DNA. NCI compare analysis of certain andrographolide-pyrazole conjugates suggested that they might share a similar mechanism of action with drugs known to inhibit DNA synthesis. mdpi.com

Antimicrobial Activity

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity, including both antibacterial and antifungal effects.

Antibacterial Efficacy

Derivatives of this pyrazole scaffold have shown potent activity against a range of bacteria, particularly Gram-positive pathogens, including antibiotic-resistant strains.

Gram-positive bacteria: Numerous studies have highlighted the efficacy of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Staphylococcus aureus (including MRSA): Novel pyrazole derivatives have been identified as potent growth inhibitors of S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. nih.govmdpi.com Certain trifluoromethyl phenyl derivatives are highly effective against S. aureus, demonstrating bactericidal effects and the ability to inhibit and destroy biofilms. nih.govrsc.orgresearchgate.net For example, a bis(trifluoromethyl)aniline derivative of pyrazole was found to be very active in inhibiting the growth of S. aureus strains, with MIC values as low as 0.78 µg/mL. mdpi.com

Enterococcus faecalis: These compounds have also shown efficacy against Enterococcus faecalis. nih.govnih.govrsc.orgresearchgate.net Some derivatives effectively inhibit the growth of E. faecalis and can eradicate preformed biofilms. mdpi.comrsc.orgresearchgate.net The most promising compounds are also potent against vancomycin-resistant enterococci (VRE). nih.govrsc.orgresearchgate.net

Gram-negative bacteria: While the primary activity appears to be against Gram-positive bacteria, some derivatives have shown activity against Gram-negative bacteria like Acinetobacter baumannii. nih.gov

Investigations into the mode of action suggest that these compounds may have a global effect on bacterial cell function, with some evidence pointing towards permeabilization of the cell membrane. mdpi.comnih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives.

Table 2: Antibacterial Activity of this compound Derivatives| Compound/Derivative Class | Bacterial Strain(s) | MIC Value | Source |

|---|---|---|---|

| N-methyl-N-m-tolyl hydrazone derivative | S. aureus strains | 1.56–3.12 μg/mL | nih.gov |

| N,N-diphenyl compound | Gram-positive bacteria | 0.78–1.56 μg/mL | nih.gov |

| Bis(trifluoromethyl)aniline derivative | S. aureus strains | as low as 0.78 µg/mL | mdpi.com |

Antifungal Efficacy

The this compound scaffold has also been utilized in the development of potent antifungal agents active against a variety of pathogenic fungi.

Rhizoctonia solani: This soil-borne fungus is a significant plant pathogen. mdpi.com Isoxazolol pyrazole carboxylates and 1,2,3-triazole phenylhydrazone derivatives have demonstrated strong antifungal activity against R. solani. nih.govrsc.org

Fusarium solani and other Fusarium species: Fusarium species are another group of important plant pathogens. nih.gov Fluorinated 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their antifungal activity against Fusarium oxysporum and F. culmorum. nih.gov Additionally, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been tested against Fusarium oxysporum. mdpi.comresearchgate.net

Candida albicans: This opportunistic yeast is a common cause of fungal infections in humans. A 4-trifluoromethyl alteration of a 1,2,4-triazole (B32235) derivative demonstrated promising antifungal activity against C. albicans with a MIC value of 0.031 μg/mL. nih.gov

Aspergillus niger: This common mold can cause diseases in humans and plants.

The antifungal activity of these pyrazole derivatives is often comparable or even superior to that of commercial fungicides. mdpi.comresearchgate.net For example, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides displayed better inhibition against Gibberella zeae than the commercial fungicides carboxin (B1668433) and boscalid (B143098). mdpi.comresearchgate.net

Antiparasitic Efficacy (e.g., against Leishmania amazonensis, Trypanosoma cruzi)